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molecular formula C14H14N2O2 B8724328 5-Phenyl-4-(pyrrolidin-1-ylcarbonyl)isoxazole

5-Phenyl-4-(pyrrolidin-1-ylcarbonyl)isoxazole

Cat. No. B8724328
M. Wt: 242.27 g/mol
InChI Key: QWMTWEUHJHMSAM-UHFFFAOYSA-N
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Patent
US07666888B2

Procedure details

The title compound was prepared from 5-(phenyl)isoxazole-4-carboxylic acid (9.5 mg, 0.050 mmol) and pyrrolidine (4.3 mg, 0.060 mmol) as described in synthetic method A and thereafter purified, first by preparative HPLC method A and then by method B, to give a solid (12.9 mg). MS (pos) m/z 243.2 (M+H).
Quantity
9.5 mg
Type
reactant
Reaction Step One
Quantity
4.3 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:11][N:10]=[CH:9][C:8]=2[C:12]([OH:14])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>>[C:1]1([C:7]2[O:11][N:10]=[CH:9][C:8]=2[C:12]([N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)=[O:14])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
9.5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=NO1)C(=O)O
Name
Quantity
4.3 mg
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified, first by preparative HPLC method A

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=NO1)C(=O)N1CCCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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